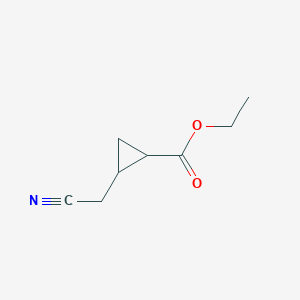![molecular formula C7H4N4 B12963948 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyrazine core . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the desired compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or one-pot reactions that offer high yields and operational simplicity. These methods are advantageous due to their efficiency, reduced reaction times, and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .
Scientific Research Applications
3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antibacterial and anticancer agent.
Industry: It is utilized in the development of new materials with specific properties, such as thermal stability and fluorescence
Mechanism of Action
The mechanism of action of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells . Additionally, it has been identified as a PARP1 inhibitor, which can selectively kill homologous recombination-deficient cancer cells through a mechanism of synthetic lethality .
Comparison with Similar Compounds
3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
1,2,4-Triazolo[4,3-a]pyridine: Exhibits various biological activities and is used in the treatment of cardiovascular disorders and type 2 diabetes.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These derivatives have shown potential as antibacterial agents and kinase inhibitors
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
3-ethynyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H4N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h1,3-5H |
InChI Key |
STGLBCSTUFAZJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C2N1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)







![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)

![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)


